molecular formula C16H24N2O3S B2799215 1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea CAS No. 2034453-83-1

1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea

Cat. No.: B2799215
CAS No.: 2034453-83-1
M. Wt: 324.44
InChI Key: SQYJUMWWUNHMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of ureas. Compounds in this class are known for their diverse applications in pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both methoxybenzyl and methoxytetrahydrothiopyran groups, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea typically involves the following steps:

    Formation of the Methoxybenzyl Intermediate: This can be achieved by reacting 4-methoxybenzyl chloride with a suitable nucleophile.

    Synthesis of the Methoxytetrahydrothiopyran Intermediate: This involves the preparation of 4-methoxytetrahydro-2H-thiopyran, which can be synthesized through a series of reactions starting from tetrahydrothiopyran.

    Coupling Reaction: The final step involves the coupling of the two intermediates with an isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield 4-methoxybenzoic acid, while reduction of the urea moiety could yield corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Undergoing specific chemical reactions within biological systems to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxybenzyl)-3-phenylurea: Similar structure but with a phenyl group instead of the methoxytetrahydrothiopyran group.

    1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxyphenyl group instead of the methoxytetrahydrothiopyran group.

Uniqueness

The presence of the methoxytetrahydrothiopyran group in 1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-20-14-5-3-13(4-6-14)11-17-15(19)18-12-16(21-2)7-9-22-10-8-16/h3-6H,7-12H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYJUMWWUNHMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.